molecular formula C22H26ClFN4O3S2 B2809108 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216813-74-9

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2809108
CAS RN: 1216813-74-9
M. Wt: 513.04
InChI Key: QPGOSXGQDUNJNW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClFN4O3S2 and its molecular weight is 513.04. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has been conducted on the synthesis and activity of compounds derived from thiazole and thiazoline, highlighting their potential as nonsteroidal anti-inflammatory drugs. Such studies reveal the utility of thiazole derivatives in developing compounds with significant anti-inflammatory activity, indicating a broader interest in thiazole-based structures for therapeutic applications (Lynch et al., 2006).

Diagnostic Applications

  • A significant advancement in diagnostic imaging for malignant melanoma has been achieved through the development of a positron emission tomography (PET) imaging probe. This probe, based on a pyridine-based benzamide derivative, demonstrates exceptional performance in detecting primary and metastatic melanomas, suggesting the potential diagnostic utility of related compounds in early cancer detection (Pyo et al., 2020).

Antimicrobial and Antituberculosis Activity

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, displaying promising activity against this pathogen. This highlights the potential of thiazole-amino derivatives in the development of new antituberculosis therapies (Jeankumar et al., 2013).

Chemical Synthesis and Reactivity

  • Studies on the reactivity of similar compounds have led to the development of diverse heterocyclic structures, contributing to a better understanding of their chemical behavior and potential applications in synthesizing novel materials or therapeutic agents (Bondock et al., 2011).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S2.ClH/c1-25(2)13-14-27(22-24-19-10-7-17(23)15-20(19)31-22)21(28)16-5-8-18(9-6-16)32(29,30)26-11-3-4-12-26;/h5-10,15H,3-4,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGOSXGQDUNJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

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